![molecular formula C12H12FN3O B2420257 (4S)-4-叠氮基-6-氟-3,4-二氢螺[苯并吡喃-2,1'-环丁烷] CAS No. 2225126-86-1](/img/structure/B2420257.png)
(4S)-4-叠氮基-6-氟-3,4-二氢螺[苯并吡喃-2,1'-环丁烷]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4S)-4-Azido-6-fluorospiro[3,4-dihydrochromene-2,1’-cyclobutane] is a synthetic organic compound characterized by its unique spirocyclic structure. This compound features an azido group at the 4th position and a fluorine atom at the 6th position of the chromene ring, which is fused to a cyclobutane ring. The stereochemistry at the 4th position is specified as (4S), indicating the spatial arrangement of the substituents.
科学研究应用
Chemistry
In chemistry, (4S)-4-Azido-6-fluorospiro[3,4-dihydrochromene-2,1’-cyclobutane] is used as a building block for the synthesis of more complex molecules. Its unique structure and reactive functional groups make it valuable for developing new materials and catalysts.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and protein interactions. The azido group can be utilized in bioorthogonal chemistry for labeling and tracking biomolecules.
Medicine
In medicine, derivatives of this compound may have potential as therapeutic agents. The azido group can be modified to create drugs with specific biological activities, such as antimicrobial or anticancer properties.
Industry
In the industrial sector, this compound can be used in the development of new polymers and materials with unique properties. Its spirocyclic structure can impart rigidity and stability to polymer backbones.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-Azido-6-fluorospiro[3,4-dihydrochromene-2,1’-cyclobutane] typically involves multi-step organic reactions. One common approach starts with the preparation of the chromene precursor, followed by the introduction of the azido and fluorine substituents. Key steps may include:
Formation of the Chromene Ring: This can be achieved through a cyclization reaction involving suitable starting materials such as phenols and aldehydes.
Spirocyclization: The chromene intermediate undergoes a spirocyclization reaction to form the spirocyclic structure.
Introduction of Azido and Fluorine Groups: The azido group can be introduced via nucleophilic substitution reactions using sodium azide, while the fluorine atom can be added through electrophilic fluorination using reagents like Selectfluor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors for efficient reaction control and scaling up the process to meet industrial demands.
化学反应分析
Types of Reactions
(4S)-4-Azido-6-fluorospiro[3,4-dihydrochromene-2,1’-cyclobutane] can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of amines or other derivatives.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The chromene ring can undergo oxidation reactions to form quinones or other oxidized products.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, solvents like dimethylformamide (DMF), and moderate temperatures.
Reduction: Lithium aluminum hydride, tetrahydrofuran (THF) as a solvent, and low temperatures.
Oxidation: Potassium permanganate or other strong oxidizing agents, aqueous or organic solvents, and controlled temperatures.
Major Products Formed
Amines: From the reduction of the azido group.
Quinones: From the oxidation of the chromene ring.
Substituted Derivatives: From nucleophilic substitution reactions.
作用机制
The mechanism of action of (4S)-4-Azido-6-fluorospiro[3,4-dihydrochromene-2,1’-cyclobutane] depends on its specific application. In biological systems, the azido group can undergo click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property is exploited in bioorthogonal labeling and drug development.
相似化合物的比较
Similar Compounds
(4S)-4-Azido-6-fluorochromene: Lacks the spirocyclic cyclobutane ring.
(4S)-4-Azido-6-chlorospiro[3,4-dihydrochromene-2,1’-cyclobutane]: Contains a chlorine atom instead of fluorine.
(4S)-4-Amino-6-fluorospiro[3,4-dihydrochromene-2,1’-cyclobutane]: Contains an amino group instead of an azido group.
Uniqueness
(4S)-4-Azido-6-fluorospiro[3,4-dihydrochromene-2,1’-cyclobutane] is unique due to the combination of its spirocyclic structure, azido group, and fluorine atom
属性
IUPAC Name |
(4S)-4-azido-6-fluorospiro[3,4-dihydrochromene-2,1'-cyclobutane] |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3O/c13-8-2-3-11-9(6-8)10(15-16-14)7-12(17-11)4-1-5-12/h2-3,6,10H,1,4-5,7H2/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMOJKZPREQEVOZ-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(C3=C(O2)C=CC(=C3)F)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2(C1)C[C@@H](C3=C(O2)C=CC(=C3)F)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
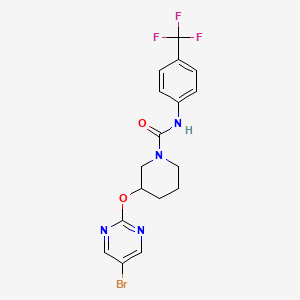
![(E)-N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2420177.png)
![3-[4-(5-bromo-2-chlorobenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine](/img/structure/B2420178.png)
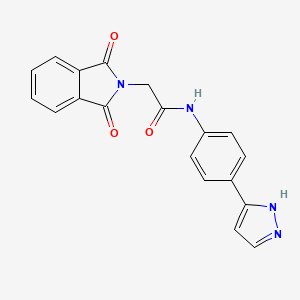
![2-tert-Butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine](/img/structure/B2420181.png)
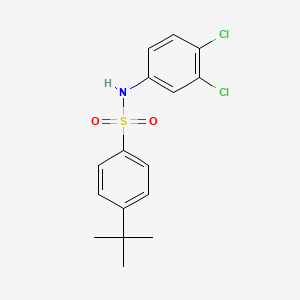
![7-(Benzo[d][1,3]dioxol-5-yl(pyridin-2-ylamino)methyl)quinolin-8-ol](/img/structure/B2420185.png)
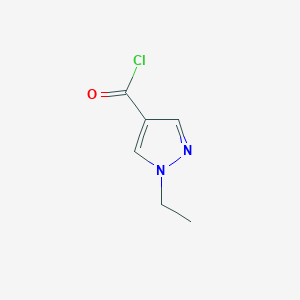
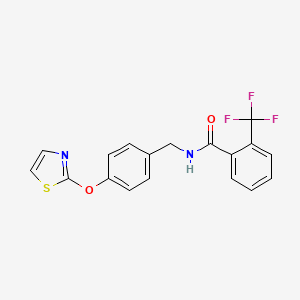
![(Z)-4-(N,N-dimethylsulfamoyl)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2420191.png)
![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2420192.png)
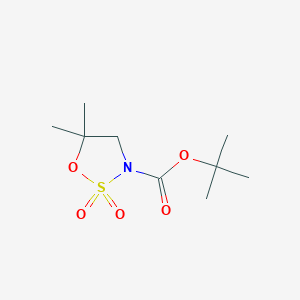
![2-Chloro-N-[1-[2-(trifluoromethyl)phenyl]pyrrolidin-3-yl]propanamide](/img/structure/B2420194.png)
![2-{4-[(E)-(2-mercapto-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]phenoxy}acetamide](/img/structure/B2420196.png)
